2-Chlorophenylglycine

Beschreibung

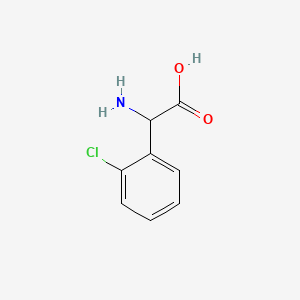

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302892 | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-36-9, 141196-64-7 | |

| Record name | 2-(2-Chlorophenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88744-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Chlorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 141196-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROPHENYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorophenylglycine: An In-depth Technical Guide for Scientific Professionals

This guide provides a comprehensive technical overview of 2-Chlorophenylglycine, a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound, systematically named 2-amino-2-(2-chlorophenyl)acetic acid, is an amino acid derivative of glycine (B1666218).[1][2] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl substituent. The chemical formula for this compound is C8H8ClNO2.[2]

The presence of a chiral alpha-carbon means that this compound exists as two distinct stereoisomers, the R-(-)- and S-(+)-enantiomers.[3] This chirality is pivotal, as the specific enantiomer is often crucial for its biological activity and application, for instance, in the synthesis of stereospecific drugs like clopidogrel (B1663587).[4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Weight | 185.61 g/mol [2] |

| Appearance | White to off-white crystalline powder[6][7] |

| Melting Point | 182-187 °C[8] |

| Boiling Point | 318.8±32.0 °C at 760 mmHg[1] |

| Density | 1.4±0.1 g/cm³[1] |

| pKa | 1.69±0.10 (Predicted)[6] |

| Solubility | Soluble in water[6] |

Synthesis and Experimental Protocols

Racemic this compound is commonly prepared via the Strecker synthesis, a robust three-component reaction.[9] This method involves the reaction of 2-chlorobenzaldehyde, an ammonium (B1175870) source, and a cyanide salt, followed by hydrolysis of the resulting α-aminonitrile.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from established synthetic procedures for this compound.[3][10]

Materials:

-

2-Chlorobenzaldehyde

-

45% Sodium hydroxide (B78521) (NaOH) solution[3][10]

Procedure:

-

A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide is prepared in a mixture of 500 ml of methanol (B129727) and 500 ml of water.[3][10]

-

The mixture is stirred at 65-70°C for 5 hours to form the α-aminonitrile intermediate.[3][10]

-

The resulting solution is concentrated and transferred to an autoclave.[3][10]

-

A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C to hydrolyze the nitrile.[3][10]

-

After cooling, 2 g of activated carbon is added, and the mixture is stirred for 10 minutes for decolorization.[3][10]

-

The pH of the filtrate is adjusted to 7-8 with 50% H2SO4 to precipitate the product.[3][10]

-

The precipitate is collected by filtration and washed with water to yield racemic this compound.[3][10]

Enantiomeric Resolution: The resolution of the racemic mixture can be achieved using a chiral resolving agent, such as D-camphor sulfonic acid, in water.[3]

Spectroscopic Data

Structural confirmation of this compound is typically performed using standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | ¹H-NMR spectroscopy is used to determine the enantiomeric purity of S-form, R-form, and racemic this compound.[3] Spectra would show characteristic signals for the aromatic protons, the α-proton, and exchangeable protons of the amino and carboxyl groups. |

| IR Spectroscopy | The IR spectrum shows characteristic absorptions for the functional groups present.[3] For an amino acid, this includes broad O-H stretching from the carboxylic acid (~3000 cm⁻¹), N-H stretching from the amine (~3500 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1712 cm⁻¹).[11][12] |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of 185.61 g/mol .[2] |

Instrumentation used for analysis in documented studies includes Varian GEMINI-300 (300 MHz) and Brucker AM-500 (500 MHz) for NMR, and a Perkin-Elmer 983G spectrometer for Fourier-transform IR spectra.[3]

Applications in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry.[3][10] Its most notable application is in the synthesis of the antiplatelet drug Clopidogrel.[5][7][13][14] The (S)-enantiomer is a key chiral building block for this widely used therapeutic agent.[4][5]

The structural features of chlorophenylglycine derivatives, including the chiral center and the substituted phenyl ring, make them versatile scaffolds in medicinal chemistry for developing enzyme inhibitors and receptor agonists or antagonists.[4]

Logical Workflow in Drug Discovery

The incorporation of this compound into a lead compound is a strategic step in optimizing drug candidates, influencing factors like lipophilicity and metabolic stability.[4]

References

- 1. This compound | CAS#:88744-36-9 | Chemsrc [chemsrc.com]

- 2. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 6. 2-Chlorophenyl Glycine [chembk.com]

- 7. DL-2-(2-Chlorophenyl)glycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 14. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]

Physicochemical Properties of 2-Chlorophenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chlorophenylglycine, a key intermediate in the synthesis of pharmaceuticals, notably the antiplatelet agent Clopidogrel.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key data, detailed experimental protocols, and logical workflows to facilitate its application in research and development.

Core Physicochemical Data

The physicochemical properties of this compound are fundamental to its handling, formulation, and reactivity. The following tables summarize the key quantitative data available for this compound. It is important to note that this compound can exist as a racemic mixture (DL-form) or as individual enantiomers (D- and L-forms), which may influence its physical properties.[2]

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [][5][6] |

| Synonyms | DL-o-Chlorophenylglycine, DL-alpha-Amino-2-chlorophenylacetic acid | [2] |

| CAS Number | 141196-64-7 (racemic), 88744-36-9, 86169-24-6 (D-form) | [1][5][7] |

| Molecular Formula | C₈H₈ClNO₂ | [2][][5] |

| Molecular Weight | 185.61 g/mol | [2][][5] |

| Property | Value | Notes | Source |

| Melting Point | 182.9 °C | [5] | |

| 185.4-186.8 °C | [3][8] | ||

| 186 °C (decomposes) | [9] | ||

| 190-200 °C (decomposes) | May vary | [2] | |

| 197-199 °C | [10] | ||

| 218-220 °C (decomposes) | For S-(+)-2-(2-Chloro Phenyl)Glycine | [11] | |

| Boiling Point | 318.8 °C at 760 mmHg | [] | |

| Density | 1.392 g/cm³ | [] | |

| pKa | 1.69 ± 0.10 | Predicted | [11] |

| LogP | 1.54 | Predicted | [9] |

| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis. | Qualitative | [2] |

Role in Pharmaceutical Synthesis

This compound is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its most prominent role is in the production of Clopidogrel, where the (S)-enantiomer is a key precursor. The following diagram illustrates a simplified synthetic pathway.

References

- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 9. This compound | CAS#:88744-36-9 | Chemsrc [chemsrc.com]

- 10. indiamart.com [indiamart.com]

- 11. 2-Chlorophenyl Glycine [chembk.com]

An In-depth Technical Guide to the Synthesis of Racemic 2-Chlorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing racemic 2-chlorophenylglycine, a key intermediate in the pharmaceutical industry. The document details the core methodologies, presents quantitative data in a structured format, and illustrates the reaction pathways through clear diagrams.

Introduction

This compound is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, its (S)-enantiomer is a key intermediate in the manufacture of the antiplatelet agent Clopidogrel.[1] The synthesis of the racemic mixture is the first crucial step before chiral resolution. This guide focuses on the most prevalent and industrially viable methods for producing racemic this compound: the Strecker synthesis and the Bucherer-Bergs reaction.

Core Synthetic Methodologies

The most common approaches for the synthesis of racemic this compound start from 2-chlorobenzaldehyde.[2][3] These methods involve the formation of an α-aminonitrile or a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to yield the desired amino acid.

Strecker Synthesis

The Strecker synthesis is a classic and widely used method for the preparation of α-amino acids from aldehydes.[4][5][6][7] The reaction proceeds in two main stages: the formation of an α-aminonitrile from 2-chlorobenzaldehyde, a cyanide source, and an ammonia (B1221849) source, followed by the hydrolysis of the nitrile to a carboxylic acid.[5]

A common variant of the Strecker synthesis for this compound utilizes 2-chlorobenzaldehyde, sodium cyanide, and ammonium (B1175870) hydrogencarbonate.[8][9] The overall reaction can be depicted as follows:

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, starting from a carbonyl compound, ammonium carbonate, and a cyanide source.[10][11][12] This multicomponent reaction leads to the formation of a hydantoin intermediate, which is then hydrolyzed to the corresponding amino acid.[13] This method has been adapted for the synthesis of p-chlorophenylglycine and can be applied to the ortho-isomer as well.[14]

The reaction pathway for the Bucherer-Bergs synthesis of this compound is illustrated below:

References

- 1. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 9. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 14. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Chlorophenylglycine

This guide provides an in-depth overview of 2-Chlorophenylglycine, a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, safety information, and experimental protocols for its synthesis.

Chemical Identification and Properties

This compound is a non-proteinogenic amino acid characterized by a chlorophenyl group attached to the alpha-carbon of glycine. It exists as a racemic mixture, DL-2-(2-Chlorophenyl)glycine, and as individual enantiomers.[3][4]

Chemical Identifiers

Multiple CAS Numbers are associated with this compound and its different forms. The most commonly cited CAS Number for the racemic mixture is 88744-36-9.[5][6][7][8][9][10] Another frequently referenced CAS number for the DL-form is 141196-64-7.[1][2][3][11][12]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [1][7][10] |

| CAS Number (Racemic) | 88744-36-9 | [5][6][7][8][9][10] |

| 141196-64-7 | [1][2][3][11][12] | |

| Molecular Formula | C₈H₈ClNO₂ | [1][5][7][8] |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)Cl | [1][7] |

| InChI Key | LMIZLNPFTRQPSF-UHFFFAOYSA-N | [1][7][10] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.

| Property | Value | Source(s) |

| Molecular Weight | 185.61 g/mol | [5][6][7][9] |

| Appearance | White to off-white powder or crystalline solid | [5][6][8][9] |

| Melting Point | 182.9 °C | [10] |

| 185.4-186.8 °C | [4] | |

| 186 °C (decomposes) | [9] | |

| 218-220 °C (decomposes) | [5][8] | |

| Boiling Point (Predicted) | 318.8 ± 32.0 °C | [5][8] |

| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis. | [3] |

| pKa (Predicted) | 1.69 ± 0.10 | [5][8] |

Safety and Handling

Understanding the hazards associated with this compound is essential for safe laboratory and industrial practices.

GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [5][12][13][14] |

| H319 | Causes serious eye irritation | [5][12][13][14] |

| H335 | May cause respiratory irritation | [5][12][13] |

Precautionary Statements

Key precautionary statements for handling this compound include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][12][13]

-

P280: Wear protective gloves/eye protection/face protection.[13][14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12][13]

Experimental Protocols

The synthesis of racemic this compound is commonly achieved through a Strecker-type synthesis.

Synthesis of DL-2-(2-Chlorophenyl)glycine

This protocol describes a general procedure for the synthesis of racemic this compound.[4][5]

Materials:

-

2-Chlorobenzaldehyde

-

Ammonium (B1175870) hydrogencarbonate (NH₄HCO₃)

-

Sodium cyanide (NaCN)

-

Water

-

45% Sodium hydroxide (B78521) (NaOH) solution

-

Activated carbon

-

50% Sulfuric acid (H₂SO₄)

Procedure:

-

A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (23.7 g), and sodium cyanide (14.7 g) is prepared in a mixture of 500 ml of methanol and 500 ml of water.[4]

-

The mixture is stirred at 65-70°C for 5 hours.[4]

-

The solution is then concentrated and transferred to an autoclave. 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.[4]

-

After cooling, 2 g of activated carbon is added to the reaction mixture and stirred for 10 minutes for decolorization.[4][5]

-

The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄.[4][5]

-

The resulting precipitate is collected by filtration and washed with water to yield this compound.[4][5]

Process Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the components.

Caption: Workflow for the synthesis of DL-2-Chlorophenylglycine.

Caption: Logical relationship of this compound in synthesis.

References

- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 2. DL-2-(2-Chlorophenyl)glycine | 141196-64-7 [chemicalbook.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorophenyl Glycine [chembk.com]

- 9. 2-(2-Chlorophenyl)glycine 88744-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. capotchem.com [capotchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

Spectroscopic Analysis of 2-Chlorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Chlorophenylglycine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a comprehensive resource for the identification, characterization, and quality control of this important amino acid derivative.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. Its stereochemistry and purity are of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical methods for its characterization are essential. This guide details the spectroscopic signature of this compound, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the alpha-proton. The chemical shifts can vary slightly based on the solvent and the enantiomeric form (S, R, or racemic).

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

| Protons | S-(+)-2-chlorophenylglycine (δ, ppm) | R-(-)-2-chlorophenylglycine (δ, ppm) | RS-2-chlorophenylglycine (δ, ppm) |

| Aromatic (C₆H₄) | 7.456, 7.437, 7.429, 7.423, 7.367, 7.357, 7.346, 7.338, 7.330, 7.324, 7.317, 7.311, 7.297, 7.291 | 7.452, 7.434, 7.426, 7.421, 7.364, 7.353, 7.343, 7.335, 7.327, 7.320, 7.314, 7.308, 7.294, 7.287 | 7.458, 7.439, 7.431, 7.424, 7.369 |

| α-CH | 5.074 | 5.071 | Data not specified in source |

Note: The complexity of the aromatic region is due to overlapping multiplets of the four distinct aromatic protons.

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic (C=O) | 170-180 | Typical range for amino acid carboxyl groups. |

| α-Carbon (CH) | 55-65 | Alpha-carbon of an amino acid, influenced by the adjacent phenyl and amino groups. |

| C-Cl | 132-136 | Aromatic carbon directly bonded to chlorine, deshielded. |

| Quaternary Aromatic (C-CH) | 135-140 | Aromatic carbon bonded to the α-carbon. |

| Aromatic CH | 125-130 | Range for the remaining four aromatic carbons. |

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of an amino acid like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, adjusting the pH with DCl or NaOD can improve solubility and spectral resolution.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A typical acquisition may involve a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the amino, carboxyl, and aromatic groups.

Table 3: IR Spectroscopic Data for this compound. [1]

| Functional Group | S-(+)-2-chlorophenylglycine (cm⁻¹) | R-(-)-2-chlorophenylglycine (cm⁻¹) | General Assignment |

| N-H stretch (from NH₃⁺) | 2363.63 | 2354.06 | Broad absorption typical for zwitterionic amino acids. |

| C=O stretch (carboxyl) | 1676.19 | 1680.95 | Asymmetric stretching of the carboxylate. |

| N-H bend | 1633.33 | 1633.33 | Bending vibration of the ammonium (B1175870) group. |

| C=C stretch (aromatic) | 1504.76 | 1504.76 | Aromatic ring stretching. |

| C-H bend | 1376.19 | 1376.19 | Bending vibrations of C-H bonds. |

| C-O stretch | 1047.61 | Data not specified in source | Stretching of the carboxylate C-O bond. |

| C-Cl stretch / C-H out-of-plane bend | 747.61 | 747.61 | Characteristic of ortho-disubstituted benzene (B151609) rings. |

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and powdered potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample to a fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and structural integrity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₈ClNO₂).

| m/z | Ion | Notes |

| 185/187 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 187 with approximately one-third the intensity of the M peak is characteristic of the presence of a chlorine atom. |

| 140/142 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 139/141 | [M - HCOOH]⁺ | Loss of formic acid. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of chlorine from the chlorophenyl fragment). |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (radical cation).

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

This guide provides a comprehensive overview of the spectroscopic analysis of this compound. The presented data and protocols should enable researchers and professionals to confidently identify and characterize this important molecule.

References

An In-depth Technical Guide to the Solubility of 2-Chlorophenylglycine for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of the antiplatelet drug, clopidogrel, which is vital in preventing blood clots.[1][2][3] The solubility of this compound in different solvent systems is a fundamental physicochemical property that profoundly influences its purification, reaction kinetics, and formulation development. Understanding its solubility behavior is therefore paramount for process optimization, ensuring high yield and purity of the final drug substance.

This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data in various solvents, detailed experimental protocols for solubility determination, and a comparative analysis of a structurally similar compound to offer quantitative insights.

Qualitative Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature. However, qualitative descriptions indicate the following:

-

Water: Slightly soluble.[4]

-

Aqueous Acids and Alkalis: Soluble in dilute aqueous acids and alkalis.[4]

-

Organic Solvents:

-

DMSO (Dimethyl Sulfoxide): Slightly soluble.

-

Methanol (B129727): Slightly soluble.

-

The solubility in acidic and alkaline solutions is characteristic of amino acids, which can exist as cationic or anionic species at different pH values, thereby increasing their interaction with polar solvents like water.

Quantitative Solubility Analysis of a Structural Analog: 2-Chlorophenylacetic Acid

To provide a quantitative perspective, this guide presents solubility data for 2-Chlorophenylacetic acid, a closely related molecule where the alpha-amino group of this compound is replaced by a hydrogen atom. This data, determined by the isothermal saturation method, offers valuable insights into how a similar chlorophenyl-containing acidic compound behaves in a variety of common solvents at different temperatures.[5]

Table 1: Mole Fraction Solubility (x) of 2-Chlorophenylacetic Acid in Various Solvents at Different Temperatures (K) [5]

| Temperature (K) | Water (10^4 * x) | Methanol (x) | Ethanol (x) | Acetone (x) | Ethyl Acetate (x) | Acetonitrile (x) | Toluene (x) | n-Butanol (x) | Isopropanol (x) | 2-Butanone (x) | Cyclohexane (10^3 * x) | n-Propanol (x) |

| 283.15 | 2.91 | 0.3698 | 0.3541 | 0.4933 | 0.4011 | 0.2834 | 0.1765 | 0.3019 | 0.3601 | 0.5187 | 1.89 | 0.3422 |

| 288.15 | 3.35 | 0.4012 | 0.3855 | 0.5289 | 0.4356 | 0.3121 | 0.2011 | 0.3321 | 0.3945 | 0.5566 | 2.33 | 0.3733 |

| 293.15 | 3.86 | 0.4345 | 0.4189 | 0.5664 | 0.4723 | 0.3429 | 0.2282 | 0.3642 | 0.4311 | 0.5961 | 2.86 | 0.4065 |

| 298.15 | 4.49 | 0.4701 | 0.4546 | 0.6059 | 0.5115 | 0.3761 | 0.2579 | 0.3983 | 0.4699 | 0.6374 | 3.51 | 0.4419 |

| 303.15 | 5.21 | 0.5081 | 0.4927 | 0.6475 | 0.5534 | 0.4118 | 0.2905 | 0.4345 | 0.5112 | 0.6805 | 4.31 | 0.4796 |

| 308.15 | 6.05 | 0.5487 | 0.5334 | 0.6912 | 0.5981 | 0.4503 | 0.3263 | 0.4731 | 0.5551 | 0.7255 | 5.29 | 0.5198 |

| 313.15 | 7.02 | 0.5921 | 0.5768 | 0.7373 | 0.6459 | 0.4917 | 0.3654 | 0.5141 | 0.6018 | 0.7725 | 6.49 | 0.5627 |

| 318.15 | 8.15 | 0.6385 | 0.6232 | 0.7858 | 0.6969 | 0.5363 | 0.4081 | 0.5577 | 0.6514 | 0.8216 | 7.96 | 0.6084 |

Data extracted from the Journal of Chemical & Engineering Data.[5]

The general solubility order for 2-Chlorophenylacetic acid at the temperatures studied is: 2-Butanone > Acetone > Isopropanol > Ethyl Acetate > n-Propanol > n-Butanol > Methanol > Ethanol > Acetonitrile > Toluene > Cyclohexane > Water.[5] This trend highlights the compound's preference for polar aprotic and protic organic solvents over water and non-polar solvents.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on this method.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Reference standard of this compound

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically reported in mg/mL or mol/L.

HPLC Method for Quantification

A reversed-phase HPLC method is generally suitable for the quantification of this compound.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound is not widely available, this guide provides valuable qualitative information and a robust experimental framework for its determination. The shake-flask method, coupled with a validated HPLC quantification, remains the gold standard for obtaining reliable equilibrium solubility data. The provided data for the structural analog, 2-Chlorophenylacetic acid, serves as a useful reference for predicting the behavior of this compound in various solvent systems. For professionals in drug development and chemical research, a thorough understanding and experimental determination of solubility are indispensable for efficient process development, from synthesis and purification to final formulation.

References

- 1. nbinno.com [nbinno.com]

- 2. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 3. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chlorophenylglycine: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug clopidogrel (B1663587). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its application in drug development. Due to its primary function as a synthetic intermediate, this document focuses on the chemical workflows for its preparation, as there is limited publicly available information on its direct biological signaling pathways.

Core Properties of this compound

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-2-Chlorophenylglycine, as well as a racemic mixture. Its chemical structure consists of a glycine (B1666218) backbone with a 2-chlorophenyl substituent on the alpha-carbon.

| Property | Value | References |

| Chemical Formula | C8H8ClNO2 | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| IUPAC Name | 2-amino-2-(2-chlorophenyl)acetic acid | [2][3] |

| CAS Number | 141196-64-7 (for the DL-racemic mixture) | [2] |

Synthesis and Enantiomeric Resolution: Experimental Protocols

The synthesis of this compound can be achieved through various methods, followed by the resolution of the racemic mixture to obtain the desired enantiomer, which is often crucial for its use in pharmaceuticals.

Synthesis of Racemic this compound via Strecker Synthesis

A common method for the synthesis of racemic this compound is a variation of the Strecker amino acid synthesis.

Materials:

-

2-chlorobenzaldehyde

-

Ammonium (B1175870) hydrogencarbonate (NH4HCO3)

-

Sodium cyanide (NaCN)

-

Water

-

45% Sodium hydroxide (B78521) (NaOH) solution

-

50% Sulfuric acid (H2SO4) solution

-

Active carbon

Procedure:

-

A solution of 2-chlorobenzaldehyde, 23.7 g of ammonium hydrogencarbonate, and 14.7 g of sodium cyanide is prepared in a mixture of 500 ml of methanol and 500 ml of water.

-

The solution is stirred at 65-70°C for 5 hours.

-

The solution is then concentrated and transferred to an autoclave.

-

45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.

-

After cooling, 2 g of active carbon is added, and the mixture is stirred for 10 minutes to decolorize.

-

The active carbon is removed by filtration.

-

The pH of the filtrate is adjusted to 7-8 using a 50% H2SO4 solution, which causes the racemic this compound to precipitate.

-

The precipitate is filtered, washed with water, and dried to yield the final product.

Enantiomeric Resolution using D-camphor sulfonic acid

The resolution of the racemic mixture is a critical step to isolate the desired enantiomer, for example, the S-(+)-enantiomer used in the synthesis of clopidogrel.

Materials:

-

Racemic this compound

-

D-camphor sulfonic acid

-

Water

-

45% NaOH solution

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of racemic this compound and D-camphor sulfonic acid is prepared in water.

-

The solution is stirred at 85°C for 30 minutes.

-

As the solution cools, the salt of S-(+)-2-chlorophenylglycine and D-camphor sulfonic acid precipitates.

-

The precipitate is filtered and washed with water.

-

The filtrate, containing the R-(-)-enantiomer, can be treated with 45% NaOH and then HCl to recover the R-(-)-2-chlorophenylglycine.

-

The precipitated salt of the S-(+)-enantiomer is treated to remove the resolving agent, yielding the enantiomerically pure S-(+)-2-chlorophenylglycine.

Application in Drug Development

The primary and most well-documented application of this compound is as a chiral intermediate in the synthesis of the antiplatelet drug clopidogrel. The S-enantiomer of this compound is a key building block for constructing the final active pharmaceutical ingredient. Clopidogrel itself has a well-defined mechanism of action, where its active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet aggregation. It is important to note that this biological activity is a property of the final drug molecule, not of the this compound intermediate itself.

While some general statements suggest that amino acid derivatives can have ergogenic effects, such as influencing anabolic hormone secretion, there is no specific, publicly available research detailing the direct biological or signaling pathway modulation by this compound. Its utility in drug development appears to be primarily centered on its chemical structure, which is amenable to the synthesis of more complex, biologically active molecules.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of racemic this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of racemic this compound.

Conclusion

This compound is a valuable synthetic intermediate in the pharmaceutical industry, with a well-established role in the production of clopidogrel and potentially other therapeutic agents. Its synthesis and resolution are key processes for which detailed protocols are available. While the direct biological activity and signaling pathways of this compound itself are not extensively documented, its importance as a chiral building block in drug development is undeniable. Further research could explore potential novel applications of this compound and its derivatives.

References

An In-depth Technical Guide to the Discovery and History of 2-Chlorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylglycine, a non-proteinogenic amino acid, holds a significant position in the landscape of pharmaceutical chemistry. While its independent biological activity is not extensively documented, its role as a pivotal chiral intermediate in the synthesis of the blockbuster antiplatelet agent, Clopidogrel, has cemented its importance. This technical guide delves into the discovery and history of this compound, with a primary focus on its synthesis, chemical properties, and its critical application in the development of Clopidogrel. The document provides detailed experimental protocols for its synthesis and resolution, presents quantitative data in a structured format, and utilizes visualizations to illustrate key chemical transformations and its place in the broader context of drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of the thienopyridine class of antiplatelet drugs. While the exact date and the researchers who first synthesized this compound are not prominently documented in scientific literature, its significance emerged with the synthesis of Clopidogrel. The pioneering work on Clopidogrel was conducted by Sanofi in the 1980s.[1] The development of a scalable and stereoselective synthesis for Clopidogrel was a major focus, and this compound was identified as a key chiral building block.

The primary method for the synthesis of racemic this compound is the Strecker synthesis , a well-established method for producing amino acids from aldehydes.[2] This reaction, first reported by Adolph Strecker in 1850, involves the treatment of an aldehyde with ammonia (B1221849) and cyanide. In the case of this compound, the starting material is 2-chlorobenzaldehyde.

A significant challenge in the utilization of this compound for the synthesis of Clopidogrel is the separation of its enantiomers, as only the (S)-enantiomer is therapeutically active. Consequently, much of the research and patent literature surrounding this compound focuses on efficient methods for the resolution of the racemic mixture.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approximately 190-200 °C (decomposes) | [4] |

| Boiling Point | 318.8°C at 760 mmHg | [3] |

| Density | 1.392 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in dilute aqueous acids and alkalis | [4] |

| pKa | 1.69±0.10 (Predicted) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a cornerstone of its industrial application. The following sections provide detailed methodologies for its preparation and the crucial step of enantiomeric resolution.

Racemic Synthesis via Strecker Reaction

The most common method for the synthesis of racemic this compound is the Strecker synthesis.

Experimental Protocol:

-

Reaction Setup: A solution of 2-chlorobenzaldehyde, ammonium (B1175870) hydrogencarbonate, and sodium cyanide is prepared in a mixture of methanol (B129727) and water.[6]

-

Reaction Conditions: The mixture is stirred at a temperature of 65-70°C for approximately 5 hours.[6]

-

Work-up: The resulting solution is concentrated.[6]

-

Hydrolysis: The concentrated solution is transferred to an autoclave, and a 45% sodium hydroxide (B78521) solution is added. The mixture is then refluxed at 120°C for 4 hours to hydrolyze the intermediate aminonitrile.[6]

-

Purification: The reaction mixture is treated with activated carbon to remove impurities. After filtration, the pH of the filtrate is adjusted to 7-8 with 50% sulfuric acid to precipitate the this compound.[6]

-

Isolation: The precipitate is collected by filtration, washed with water, and dried to yield racemic this compound.[6]

Caption: Strecker synthesis workflow for racemic this compound.

Enantiomeric Resolution

The separation of the racemic mixture is critical for the synthesis of (S)-Clopidogrel. A common method involves the use of a chiral resolving agent, such as D-camphor sulfonic acid.

Experimental Protocol:

-

Salt Formation: A solution of racemic this compound and D-camphor sulfonic acid in water is prepared.[6]

-

Heating and Cooling: The solution is stirred at 85°C for 30 minutes, followed by cooling to allow for the precipitation of the diastereomeric salt of the S-(+)-enantiomer.[6]

-

Isolation of S-enantiomer salt: The precipitate, S-(+)-2-Chlorophenylglycine-D-camphor sulfonate, is collected by filtration and washed with water.[6]

-

Liberation of the free amino acid: The isolated salt is dissolved in water, and the pH is adjusted to 7 to precipitate the free S-(+)-2-Chlorophenylglycine.[6]

-

Isolation: The precipitate is filtered, washed with water, and dried to yield the enantiomerically pure S-(+)-2-Chlorophenylglycine.[6]

Caption: Enantiomeric resolution workflow for this compound.

Role as a Key Intermediate in Clopidogrel Synthesis

The primary significance of this compound lies in its role as the chiral precursor for the synthesis of (S)-Clopidogrel. The (S)-enantiomer of this compound is esterified and then condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form the final active pharmaceutical ingredient.

Caption: Logical relationship of 2-CPG in Clopidogrel synthesis.

Biological Activity and Mechanism of Action

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the development of modern pharmaceuticals. While its own discovery and history are not as prominently chronicled as the final drug it helps create, its importance is undeniable. The efficient synthesis and, crucially, the stereoselective resolution of this compound have been key enabling technologies in the large-scale production of Clopidogrel, a drug that has had a profound impact on cardiovascular medicine. Future research may yet uncover novel biological activities of this compound itself, but its legacy is currently secured through its indispensable contribution to one of the most significant antiplatelet therapies of our time.

References

- 1. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

Synthesis of 2-Chlorophenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis of 2-Chlorophenylglycine and its derivatives. These compounds are critical intermediates in the pharmaceutical industry, most notably in the production of the antiplatelet agent clopidogrel (B1663587). This document details key synthetic routes, including the Strecker synthesis, the Bucherer-Bergs reaction, and innovative chemo-enzymatic methods. Experimental protocols, quantitative data, and visual diagrams of workflows and relevant biological pathways are provided to support research and development in this area.

Introduction

This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most prominent application is in the manufacture of (S)-clopidogrel, a P2Y12 receptor antagonist that inhibits platelet aggregation.[1][2][3] The stereochemistry of the this compound moiety is crucial for the therapeutic efficacy of clopidogrel, making enantioselective synthesis a key focus of research and industrial production.[4] This guide will explore and compare the primary methods for synthesizing both racemic and enantiomerically enriched this compound derivatives.

Major Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The classical approaches, the Strecker and Bucherer-Bergs syntheses, are well-established for producing racemic α-amino acids. More contemporary methods, such as chemo-enzymatic synthesis, offer highly selective pathways to the desired enantiomers.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide.[5][6] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the amino acid.[7][8]

Reaction Mechanism:

-

Imine Formation: 2-chlorobenzaldehyde (B119727) reacts with ammonia to form an imine.

-

Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.[8]

-

Hydrolysis: The nitrile group is hydrolyzed in the final step to yield this compound.[5]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source.[9][10] The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding amino acid.[7]

Reaction Mechanism:

-

Cyanohydrin and Aminonitrile Formation: The reaction begins with the formation of a cyanohydrin from 2-chlorobenzaldehyde and a cyanide source, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[9]

-

Hydantoin Formation: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin.[10]

-

Hydrolysis: The hydantoin is hydrolyzed to afford this compound.

Chemo-enzymatic Synthesis

Chemo-enzymatic methods provide a highly enantioselective route to (S)-2-chlorophenylglycine, often with high yields and purity under mild reaction conditions.[11][12] These processes typically involve the enzymatic resolution of a racemic intermediate.[13]

One common strategy involves:

-

N-Acetylation: Racemic this compound is chemically converted to its N-acetyl derivative.

-

Enzymatic Resolution: An enzyme, such as penicillin acylase, selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the (R)-N-acetyl-2-chlorophenylglycine unreacted.[14]

-

Separation: The resulting (S)-2-chlorophenylglycine can be separated from the unreacted (R)-N-acetyl-2-chlorophenylglycine.

-

Racemization and Recycling (Optional): The undesired (R)-N-acetyl-2-chlorophenylglycine can be racemized and recycled to improve the overall process yield.[14]

Quantitative Data Comparison

The choice of synthetic route often depends on factors such as yield, enantioselectivity, cost, and scalability. The following table summarizes quantitative data for the different methods of synthesizing this compound and its derivatives.

| Method | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Strecker Synthesis | 2-Chlorobenzaldehyde | Racemic this compound | 58% | N/A (Racemic) | [15] |

| Bucherer-Bergs followed by Resolution | 2-Chlorobenzaldehyde | (S)-2-Chlorophenylglycine | ~42% (after resolution) | >99% | [14] |

| Chemo-enzymatic Resolution | (R,S)-N-phenylacetyl-2-chlorophenylglycine | (S)-2-Chlorophenylglycine | 90% | 100% | [11] |

| Esterification | (S)-2-Chlorophenylglycine | (S)-2-Chlorophenylglycine methyl ester hydrochloride | 98% | >99% | [11] |

| One-pot Synthesis | o-chlorobenzaldehyde and chloroform | This compound | 58% | N/A (Racemic) | [16] |

Experimental Protocols

Strecker Synthesis of Racemic this compound[15]

-

Reaction Setup: A solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a 1:1 mixture of methanol (B129727) and water is prepared.

-

Reaction: The solution is stirred at 65-70°C for 5 hours.

-

Hydrolysis: The solution is concentrated and transferred to an autoclave. A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.

-

Workup: The reaction mixture is cooled, and activated carbon is added for decolorization. After filtration, the pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.

-

Purification: The precipitate is filtered and washed with water to yield racemic this compound.

Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine[11]

-

N-Acetylation: (R,S)-2-chlorophenylglycine is reacted with an acylating agent (e.g., phenylacetyl chloride) in an aqueous NaOH solution under ice-bath conditions. The reaction is stirred overnight at room temperature. The pH is then adjusted to 1-2 with hydrochloric acid to precipitate (R,S)-N-phenylacetyl-2-chlorophenylglycine.

-

Enzymatic Hydrolysis: The (R,S)-N-phenylacetyl-2-chlorophenylglycine is suspended in water, and the pH is adjusted to 8.0 with ammonia water. Immobilized penicillin acylase is added, and the mixture is stirred at 30°C for 12 hours.

-

Separation: The immobilized enzyme is removed by filtration. The filtrate containing (S)-2-chlorophenylglycine and (R)-N-phenylacetyl-2-chlorophenylglycine is then processed. The pH is adjusted to 1-2 with concentrated hydrochloric acid to precipitate the (R)-N-phenylacetyl-o-chlorophenylglycine, which is removed by filtration.

-

Isolation of (S)-enantiomer: The filtrate is concentrated under reduced pressure, and the pH is adjusted to the isoelectric point to precipitate (S)-2-chlorophenylglycine. The solid is collected and washed with absolute ethanol.

Esterification of (S)-2-Chlorophenylglycine[11]

-

Reaction Setup: (S)-2-chlorophenylglycine is added to anhydrous methanol.

-

Reaction: The mixture is cooled in an ice bath (0-5°C), and thionyl chloride (SOCl₂) is added dropwise. After the addition, the reaction is stirred at room temperature for 5 hours.

-

Isolation: The solvent is evaporated to dryness under reduced pressure to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound derivatives.

Caption: Strecker Synthesis Workflow for Racemic this compound.

Caption: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine.

Signaling Pathway

The primary therapeutic application of (S)-2-chlorophenylglycine derivatives is in the synthesis of clopidogrel, an antiplatelet drug. Clopidogrel's active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which plays a crucial role in ADP-mediated platelet aggregation.[1][2][3]

Caption: P2Y12 Receptor Signaling Pathway and Inhibition by Clopidogrel.

Conclusion

The synthesis of this compound and its derivatives is a well-developed field with multiple established methods. While classical approaches like the Strecker and Bucherer-Bergs syntheses are effective for producing racemic mixtures, the demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of more sophisticated chemo-enzymatic methods. These modern techniques offer high yields and excellent enantioselectivity, making them highly suitable for industrial-scale production of key chiral intermediates like (S)-2-chlorophenylglycine for drugs such as clopidogrel. The choice of a particular synthetic route will ultimately depend on a balance of factors including desired stereochemistry, yield, cost-effectiveness, and environmental impact. Continued research in this area is likely to focus on the development of even more efficient and sustainable catalytic systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pnas.org [pnas.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 15. US20040176637A1 - Process for preparation of this compound derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 16. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

Thermal Stability and Degradation of 2-Chlorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylglycine is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent clopidogrel. Its thermal stability is a crucial parameter for ensuring safe handling, storage, and processing during drug manufacturing. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. Due to the limited availability of in-depth public studies on this specific molecule, this guide synthesizes reported physical properties and outlines best-practice experimental protocols for its thermal analysis based on established methodologies for similar pharmaceutical compounds and amino acids. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

2-Amino-2-(2-chlorophenyl)acetic acid, commonly known as this compound, is a non-proteinogenic amino acid. Its chirality is fundamental to the efficacy of the final drug product, making the stability of its solid-state form a significant concern during development and production. Thermal events such as melting, decomposition, and polymorphic transitions can impact the purity, bioavailability, and overall quality of the active pharmaceutical ingredient (API). Understanding the thermal behavior of this compound is therefore essential for process optimization, risk assessment, and regulatory compliance.

Physicochemical and Thermal Properties

The literature provides several values for the melting point of this compound, often noted as a decomposition temperature, suggesting that melting and degradation occur in close proximity. The variation in reported temperatures may be attributed to different polymorphic forms, enantiomeric purity (racemic vs. enantiopure), and the experimental conditions used for analysis.

Table 1: Reported Thermal Properties of this compound

| Property | Value | Source |

| Melting Point/Decomposition | 294°C (decomposes) | ChemicalBook Safety Data Sheet |

| Melting Point/Decomposition | 186°C (decomposes) | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 185.4-186.8°C | Google Patents (US20040176637A1)[1] |

Table 2: Hazardous Decomposition Products

| Product | Source |

| Carbon oxides (CO, CO₂) | AK Scientific, Inc.[2] |

| Hydrogen chloride (HCl) | AK Scientific, Inc.[2] |

| Nitrogen oxides (NOx) | AK Scientific, Inc.[2] |

Experimental Protocols for Thermal Analysis

While specific, detailed experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not widely published, the following protocols outline standard methodologies for the characterization of such pharmaceutical intermediates.[3][4]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[5]

Objective: To determine the onset temperature of decomposition and to quantify mass loss events.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Sample Weight | 3-5 mg | Ensures uniform heat distribution and minimizes thermal gradients. |

| Crucible | Alumina or platinum | Inert and can withstand high temperatures. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study inherent thermal stability, while air can reveal oxidative degradation pathways. |

| Flow Rate | 20-50 mL/min | Maintains a consistent environment and efficiently removes gaseous products. |

| Heating Rate | 10°C/min | A common rate for screening; slower rates (e.g., 2-5°C/min) can provide better resolution of thermal events. |

| Temperature Range | Ambient to 400°C | To cover the expected decomposition range. |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 3-5 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the system with the selected gas for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to 400°C at a rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to study polymorphic transitions and decomposition.[3]

Objective: To determine the melting point, enthalpy of fusion, and to observe any polymorphic transitions or decomposition exotherms/endotherms.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Sample Weight | 2-5 mg | Provides good thermal contact and peak resolution. |

| Crucible | Crimped aluminum pans (with or without a pinhole) | Standard for many pharmaceutical applications. A pinhole allows for the escape of volatiles. Hermetically sealed pans are used for studying processes involving volatiles. |

| Atmosphere | Nitrogen (inert) | Prevents oxidative degradation and provides a stable baseline. |

| Flow Rate | 20-50 mL/min | Ensures an inert environment. |

| Heating Rate | 10°C/min | A standard rate for initial analysis. Slower rates can improve resolution. |

| Temperature Range | Ambient to 350°C | To encompass the melting and initial decomposition. |

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum pan and crimp the lid.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the cell at ambient temperature.

-

Heat the sample at a constant rate of 10°C/min up to 350°C.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy for each event.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a pharmaceutical compound like this compound.

Caption: A logical workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathway

Based on the identified hazardous decomposition products, a simplified potential degradation pathway can be postulated. The initial steps likely involve decarboxylation and deamination, followed by fragmentation of the aromatic ring at higher temperatures.

Caption: A simplified representation of the potential thermal degradation of this compound.

Conclusion

The thermal stability of this compound is a critical attribute for its successful application in pharmaceutical manufacturing. While the available data indicates a decomposition temperature in the range of 185-294°C, further detailed studies using TGA and DSC are warranted to fully characterize its thermal behavior, including the influence of crystal form and purity. The experimental protocols and workflows presented in this guide provide a solid foundation for conducting such investigations. A thorough understanding of the thermal properties will enable the development of robust and safe manufacturing processes for drugs derived from this important intermediate.

References

Analysis of 2-Chlorophenylglycine Crystal Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. A thorough understanding of its three-dimensional structure is paramount for comprehending its chemical behavior, designing efficient synthetic routes, and developing new derivatives with enhanced therapeutic properties. This technical guide aims to provide a comprehensive analysis of the crystal structure of this compound. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available, fully determined crystal structure for this compound or its simple salts.

This guide will therefore focus on the available information regarding its synthesis and physicochemical properties, while highlighting the critical need for experimental determination of its crystal structure. The subsequent sections will detail the common synthetic protocols and present a generalized workflow for crystal structure analysis, which can be applied once suitable crystals are obtained.

Synthesis and Crystallization

The synthesis of this compound is well-documented in chemical literature, primarily within patents related to the production of Clopidogrel and other pharmaceutical intermediates. A common route involves the Strecker synthesis or variations thereof, starting from 2-chlorobenzaldehyde (B119727).

General Synthetic Protocol

A typical synthesis procedure for racemic this compound is as follows:

-

Reaction of 2-chlorobenzaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and ammonium (B1175870) chloride. This step forms the corresponding α-aminonitrile.

-

Hydrolysis of the α-aminonitrile. The intermediate is then hydrolyzed under acidic or basic conditions to yield the racemic this compound.

-

Purification and Crystallization. The crude product is purified by recrystallization from a suitable solvent system, such as water or aqueous alcohol mixtures. The slow cooling of a saturated solution is a standard method to obtain single crystals suitable for X-ray diffraction analysis.

Enantiomerically pure forms of this compound are typically obtained through the resolution of the racemate using a chiral resolving agent.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard crystallographic workflow. The diagram below illustrates the key stages of this process.

Anticipated Structural Features and Data Presentation